1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid

Physicochemical profiling Building block selection Medicinal chemistry

Researchers optimizing triazole-based leads face unreliable analog substitution-small N1/C5 chain changes shift LogP by 0.36-0.54 units, altering solubility and permeability. This 1,4,5-trisubstituted 1,2,3-triazole-4-carboxylic acid provides a defined scaffold for systematic SAR studies. • C4-COOH handle enables direct amide coupling for carboxamide library synthesis • LogP 1.24, Fsp3 0.70-fragment-like profile for lead optimization • 98% purity ensures reproducible coupling yields and cross-study data comparability • N1-methoxypropyl + C5-n-propyl vectors support dual-site diversification

Molecular Formula C10H17N3O3
Molecular Weight 227.26 g/mol
Cat. No. B13628126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxypropyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H17N3O3
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCCCC1=C(N=NN1CCCOC)C(=O)O
InChIInChI=1S/C10H17N3O3/c1-3-5-8-9(10(14)15)11-12-13(8)6-4-7-16-2/h3-7H2,1-2H3,(H,14,15)
InChIKeyGBKHJJWHSPACIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid: Procurement-Ready Profile for a Functionalized Triazole Building Block


1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247368-02-0) is a fully substituted 1,2,3-triazole-4-carboxylic acid derivative featuring an N1-(3-methoxypropyl) chain and a C5-n-propyl group . This compound belongs to the broader class of 1,2,3-triazole-4-carboxylic acids, which are recognized as versatile building blocks for constructing biologically active triazole-4-carboxamides and have demonstrated utility as key fragments in antiproliferative and antifungal agent development [1][2]. Its structural features—a carboxylic acid handle at C4, a flexible ether-containing N1 side chain, and a linear alkyl group at C5—position it as a candidate for amide coupling reactions and scaffold diversification in medicinal chemistry programs .

Amide coupling handle

C4 carboxylic acid group supports direct amide bond formation with diverse amines for library synthesis.

Dual diversification vectors

N1-(3-methoxypropyl) and C5-n-propyl chains enable independent modification at two positions.

Class-level fragment utility

Reported use of 1,2,3-triazole-4-carboxylic acids as productive fragments for antiproliferative screening campaigns.

Why 1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Nearest Analogs Without Experimental Re-Validation


Direct analog substitution within the 1,4,5-trisubstituted triazole-4-carboxylic acid series is unreliable because small changes in N1-alkoxy chain length or C5-alkyl branching produce quantifiable shifts in lipophilicity (LogP), molecular weight, and the fraction of sp3-hybridized carbons (Fsp3)—parameters that directly influence solubility, membrane permeability, and metabolic stability in downstream applications . For instance, replacing the n-propyl at C5 with cyclopropyl drops LogP by approximately 0.54 units, while extending the N1-alkoxy group from methoxy to ethoxy raises LogP by roughly 0.36 units . These shifts are not merely cosmetic; they alter the physicochemical profile of any derived amide or conjugate, potentially changing biological activity, formulation behavior, and synthetic handling. Therefore, generic substitution between these analogs without re-optimization of reaction conditions or re-screening is scientifically unsound [1].

N1-alkoxy chain length

Extending from methoxy to ethoxy shifts LogP measurably and may alter solubility and permeability of derived amides.

C5-alkyl group variation

Replacing n-propyl with cyclopropyl drops LogP significantly, changing physicochemical profile and potentially synthetic behavior.

Assumed activity transfer

Class-level antiproliferative data may not replicate with this specific substitution pattern; re-validation of conjugates is needed.

Quantitative Differentiation Evidence for 1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


LogP Comparison: Intermediate Lipophilicity vs. Cyclopropyl and Ethoxy Analogs

The target compound exhibits a vendor-reported LogP of 1.243, placing it at an intermediate lipophilicity between the cyclopropyl analog (LogP 0.700) and the ethoxypropyl analog (LogP 1.600) within the same Fluorochem catalog . This intermediate LogP may offer a balanced solubility-permeability profile compared to the more polar cyclopropyl variant and the more lipophilic ethoxypropyl variant .

LogP Comparison
Reported
LogP 1.243; Δ +0.54 vs cyclopropyl, −0.36 vs ethoxypropyl

Intermediate lipophilicity may support balanced solubility-permeability profiling.

Vendor calculated values; method context to verify.

Physicochemical profiling Building block selection Medicinal chemistry

Fsp3 Equivalence: Balanced sp3 Carbon Fraction vs. 2-Methoxyethyl Analog

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) of 0.70, identical to the cyclopropyl analog but higher than the 2-methoxyethyl analog (Fsp3 0.667) . Higher Fsp3 values correlate with improved clinical success rates, making the target compound marginally more favorable than the 2-methoxyethyl variant from a drug-likeness perspective [1].

Fsp3 Comparison
Reported
Fsp3 = 0.70; Δ +0.03 vs 2-methoxyethyl analog

Higher sp3 fraction may support drug-likeness profiling and selectivity interpretation.

Fsp3 correlation with clinical success from literature; endpoint context review.

Drug-likeness Fraction sp3 Lead optimization

Molecular Weight Comparison: 227.26 Da Offers Balanced Size vs. Ethoxypropyl and 2-Methoxyethyl Analogs

With a molecular weight of 227.26 Da, the target compound sits between the lighter 2-methoxyethyl analog (213.24 Da) and the heavier ethoxypropyl analog (241.29 Da) . This intermediate mass may be advantageous for fragment-based drug design or when optimizing the molecular weight of final conjugates .

MW Comparison
Reported
227.26 Da; Δ +14 vs 2-methoxyethyl, −14 vs ethoxypropyl

Intermediate mass supports fragment-based design and lead-like property optimization.

Vendor datasheet values; analytical cross-check recommended.

Molecular weight Fragment-based design Building block selection

Purity Standardization: 98% Purity Consistent Across Fluorochem's 1,4,5-Trisubstituted Triazole-4-Carboxylic Acid Series

The target compound is offered at 98% purity by Fluorochem, matching the purity specification of its closest analogs—cyclopropyl (98%), ethoxypropyl (98%), and 2-methoxyethyl (98%) . This uniformity ensures that purity is not a differentiating factor within this vendor's catalog; however, it confirms that procurement from Fluorochem provides a consistent purity baseline across the analog series .

Purity Standard
Specification review
98% purity consistent across Fluorochem 1,4,5-trisubstituted triazole-4-carboxylic acid series

Uniform purity baseline allows selection driven by structural properties, not purity variation.

Analytical method not disclosed; vendor specification only.

Purity specification Procurement quality Synthetic reliability

Class-Level Evidence: 1,2,3-Triazole-4-carboxylic Acids as Privileged Fragments in Antiproliferative Drug Discovery

A 2018 study evaluating a panel of 1,2,3-triazole-4-carboxylic acids demonstrated that several members of this class exhibit measurable in vitro antiproliferative activity against human tumor cell lines, with structure-activity relationships indicating that substitution pattern influences potency [1]. The most promising fragments were subsequently used to design triazole-4-carboxamides for anticancer screening [1]. While the target compound was not among those specifically tested, it shares the core 1,4,5-trisubstituted triazole-4-carboxylic acid scaffold that was identified as a productive fragment for further elaboration [1].

Class-Level Activity
Class-level
Triazole-4-carboxylic acids demonstrate in vitro antiproliferative activity in published fragment screens.

Class-level data supports building block selection for cell-model screening; direct evidence absent.

Target compound not directly tested; independent validation required for specific conjugates.

Antiproliferative activity Triazole-4-carboxylic acids Fragment-based screening

Limitation Acknowledgment: Absence of Direct Head-to-Head Biological Data for This Specific Compound

A comprehensive search of the primary research literature, patent databases, and authoritative chemical databases (including PubMed, Google Scholar, and PubChem) as of May 2026 has not identified any peer-reviewed publication, patent, or publicly disclosed biological dataset that directly evaluates 1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1247368-02-0) in a biological assay or in vivo model [1]. All differentiation evidence presented in this guide is derived from vendor physicochemical specifications (LogP, MW, Fsp3, purity) and class-level literature on structurally related triazole-4-carboxylic acids. This limitation should be explicitly considered in procurement decisions where biological activity is a primary selection criterion.

Direct Data Gap
Data to verify
No published biological data identified for CAS 1247368-02-0.

Biological activity not confirmed; experimental re-validation is essential before assay use.

Literature search through May 2026; peer-reviewed data absent.

Evidence gap Procurement caution Experimental validation required

Recommended Application Scenarios for 1-(3-Methoxypropyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Amide Coupling for Triazole-4-Carboxamide Library Synthesis

The C4 carboxylic acid group provides a direct handle for amide bond formation with diverse amines, enabling the rapid generation of triazole-4-carboxamide libraries for antiproliferative screening, as validated by the broader class of 1,2,3-triazole-4-carboxylic acids [1]. The intermediate LogP of 1.243 positions the target compound as a suitable starting point for optimizing both solubility and permeability in lead candidates .

Fragment-Based Drug Discovery: 227 Da Building Block with Balanced Physicochemical Profile

With a molecular weight of 227.26 Da, Fsp3 of 0.70, and intermediate lipophilicity, this compound meets fragment-like criteria and can serve as a starting fragment for structure-based drug design programs targeting oncology or anti-infective indications [1]. The combination of an ether-containing N1 chain and a linear alkyl C5 group offers two vectors for further elaboration [1].

Physicochemical Comparator Studies: Benchmarking Against Cyclopropyl and Ethoxypropyl Analogs

The quantifiable LogP differences between the target compound (1.243), the cyclopropyl analog (0.700), and the ethoxypropyl analog (1.600) make this series suitable for systematic structure-property relationship studies investigating the impact of N1 and C5 substitution on lipophilicity, solubility, and metabolic stability [1]. Procurement of all three compounds from a single vendor (Fluorochem) ensures consistent purity and data comparability [1].

Synthetic Methodology Development: Click Chemistry Precursor Studies

As a 1,4,5-trisubstituted 1,2,3-triazole, this compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and may serve as a model substrate for optimizing click chemistry conditions, catalyst systems, or new triazole functionalization reactions [1]. The methoxypropyl side chain provides an internal ether oxygen that can participate in coordination or hydrogen bonding, potentially influencing reaction outcomes .

Application
Selection Property
Validation Focus
Medicinal chemistry: triazole-4-carboxamide library synthesis
C4 carboxylic acid handle for amide coupling
Class-level antiproliferative screening context and solubility profiling
Fragment-based drug discovery
Fragment-like profile (MW 227 Da, Fsp3 0.70)
Lead-likeness criteria and structure-based elaboration vectors
Physicochemical comparator studies
Defined LogP differences within N1/C5 analog series
Structure-property relationship interpretation for solubility and permeability
Synthetic methodology development
1,4,5-trisubstituted triazole scaffold with ether side chain
Click chemistry condition optimization and coordination studies
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